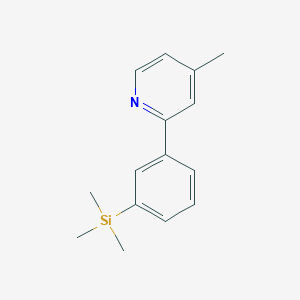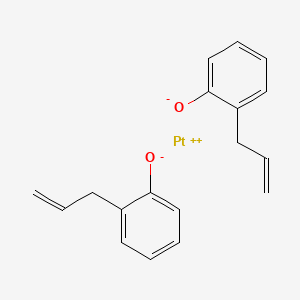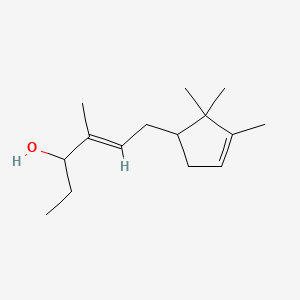
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is an organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclopentene ring and multiple methyl groups. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol typically involves the reaction of α-campholenaldehyde with butanal. The intermediate unsaturated aldehyde is then partially hydrogenated to yield the desired alcohol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to produce the compound in bulk quantities. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Aplicaciones Científicas De Investigación
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of olfactory receptor OR2AT4, a G-protein-coupled receptor expressed in human primary keratinocytes. This interaction can enhance hair growth by stimulating OR2AT4, resulting in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Known for its use in perfume compositions.
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: Used in fragrance applications and has similar structural features.
Uniqueness
What sets 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol apart is its specific structure that allows it to interact uniquely with biological receptors, making it valuable in both scientific research and industrial applications. Its ability to act as an agonist for specific receptors highlights its potential in therapeutic and cosmetic applications .
Propiedades
Número CAS |
67801-19-8 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(E)-4-methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-14(16)11(2)7-9-13-10-8-12(3)15(13,4)5/h7-8,13-14,16H,6,9-10H2,1-5H3/b11-7+ |
Clave InChI |
ZLXFAZWQPGECHI-YRNVUSSQSA-N |
SMILES isomérico |
CCC(/C(=C/CC1CC=C(C1(C)C)C)/C)O |
SMILES canónico |
CCC(C(=CCC1CC=C(C1(C)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
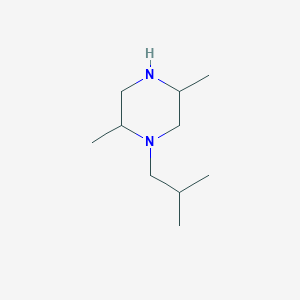
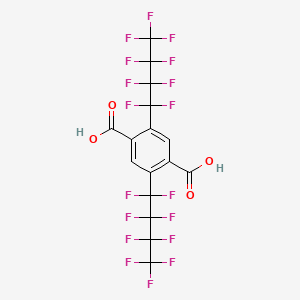

![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
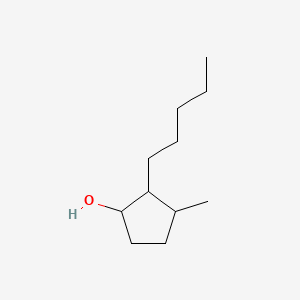
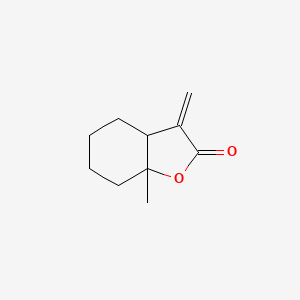
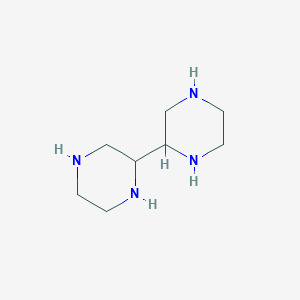
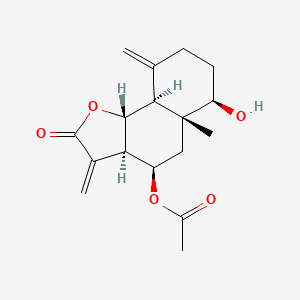
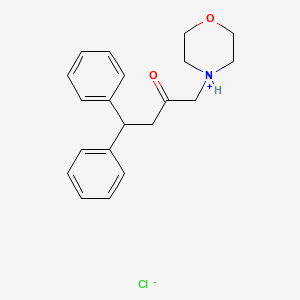
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
